BPAM344

GluK2a Potency Allosteric Modulation

Studying low-abundance GluK3-containing kainate receptors (KARs) in native tissues is hindered by weak signals and rapid desensitization that obscure functional readouts. BPAM344 directly addresses this bottleneck: • 59-fold potentiation of GluK3a-mediated currents at 100 μM, enabling reliable signal detection in mixed receptor populations where GluK3 expression is limiting. • Extends GluK2a desensitization time constant from 5.5 ms to 775 ms with minimal effect on deactivation, uniquely enabling temporal summation and short-term plasticity studies. • Co-crystallized with GluK2 ligand-binding domain, providing a validated structural blueprint for rational PAM design and assay development. ≥98% purity. Available from stock for immediate global dispatch.

Molecular Formula C10H11FN2O2S
Molecular Weight 242.27 g/mol
Cat. No. B6590808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPAM344
Molecular FormulaC10H11FN2O2S
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1CC1N2CNS(=O)(=O)C3=C2C=CC(=C3)F
InChIInChI=1S/C10H11FN2O2S/c11-7-1-4-9-10(5-7)16(14,15)12-6-13(9)8-2-3-8/h1,4-5,8,12H,2-3,6H2
InChIKeyFLTMTBPCYAZIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPAM344 Chemical and Pharmacological Overview for Scientific Procurement


BPAM344 (CAS 1204572-55-3) is a synthetic small molecule belonging to the 1,2,4-benzothiadiazine 1,1-dioxide class. It acts as a positive allosteric modulator (PAM) of kainate receptors (KARs), specifically potentiating the glutamate-evoked currents of recombinant homomeric GluK1b, GluK2a, and GluK3a subunits [1]. Its molecular formula is C10H11FN2O2S, with an average mass of 242.270 Da, a topological polar surface area of 57.79 Ų, and an XLogP of 0.86, and it obeys Lipinski's Rule of 5 with zero violations [2].

Kainate receptor modulation studies (GluK1b, GluK2a, GluK3a)
Desensitization kinetics research on KARs
In vitro electrophysiology and early in vivo assay support

Why Generic Substitution of BPAM344 with Other Benzothiadiazine-Derived Kainate Receptor PAMs is Not Viable


In the emerging field of kainate receptor (KAR) positive allosteric modulators, compounds within the benzothiadiazine dioxide class exhibit highly divergent pharmacological profiles despite structural similarities. Subtle modifications to the 4-position substituent or the aromatic ring system profoundly alter potency, efficacy, and subunit selectivity [1]. For instance, while BPAM344, BPAM521, and BPAM121 share the same core scaffold, their functional effects on GluK2a range from potent potentiation (BPAM344) to moderate activity (BPAM521) to complete inactivity (BPAM121) [2]. Furthermore, the specific interaction of the 4-cyclopropyl group with the allosteric pocket of the ligand-binding domain dimer interface defines BPAM344's unique desensitization-slowing mechanism, a feature not universally shared by its analogs [3]. Therefore, simple class-based substitution without quantitative functional validation risks introducing compounds with vastly different or absent biological activity, compromising experimental reproducibility and data integrity.

Structural analog BPAM521
May show lower potentiation efficacy and different desensitization modulation; not interchangeable without functional validation.
Inactive analog BPAM121
Lacks detectable KAR PAM activity; substitution risks acquiring an inactive tool compound.
Other benzothiadiazine dioxides
Subunit selectivity and kinetic profiles vary widely; specific modulation may not transfer across analogs.

BPAM344 Quantitative Differentiation: A Comparative Analysis of Potency, Subunit Selectivity, and Kinetics


Superior Potency and Efficacy on GluK2a Compared to Closest Structural Analog BPAM521

BPAM344 demonstrates superior potency and maximal efficacy for potentiating GluK2a kainate receptors when directly compared to its 7-hydroxy analog, BPAM521. In whole-cell patch-clamp recordings of HEK293 cells expressing homomeric GluK2a, BPAM344 achieved a 21-fold potentiation of glutamate-evoked currents with an EC50 of 79 μM, whereas BPAM521 required a higher concentration to achieve a lower maximum potentiation [1].

GluK2a potentiation vs BPAM521
Head-to-head
BPAM344: 21-fold, EC50 79 μM
BPAM521: 12-fold, EC50 159 μM
Supports GluK2a potentiation endpoint review; higher reported potency than BPAM521.
2.0-fold lower EC50; may improve signal-to-noise context.
GluK2a Potency Allosteric Modulation

Functional Differentiation from Inactive Analog BPAM121

In a direct comparative study, BPAM344 was found to be a potent PAM of GluK2a, while its 7-chloro-4-(2-fluoroethyl) analog, BPAM121, showed no detectable potentiation activity on the same receptor subunit. This establishes BPAM344 as a validated active tool compound for studying KAR function, whereas BPAM121 is functionally inactive on KARs under the same experimental conditions [1].

Activity vs BPAM121
Head-to-head
BPAM344: active PAM
BPAM121: no potentiation (300 μM)
Confirms active KAR PAM selection; differentiation from inactive analog.
Functional validation recommended for analog series.
GluK2a Structure-Activity Relationship Efficacy

Unique Desensitization Kinetics Profile Relative to Alternative Modulators

BPAM344 uniquely and profoundly slows the desensitization kinetics of GluK2a receptors, a feature critical for sustained synaptic transmission studies. It increases the desensitization time constant from 5.5 ms to 775 ms, while minimally affecting deactivation kinetics [1]. In contrast, the plant lectin Concanavalin A (ConA), another known inhibitor of KAR desensitization, acts through a distinct mechanism—as a spacer between the amino-terminal and ligand-binding domains—and does not exhibit this specific kinetic signature [2].

Desensitization kinetics
Method context
τ increased from 5.5 ms to 775 ms (141-fold)
Supports desensitization modulation studies; distinct from ConA spacer mechanism.
Prolonged KAR activation context.
Desensitization Kinetics GluK2a Mechanism of Action

Broad-Spectrum KAR PAM Activity with Preferential Potentiation of GluK3a

BPAM344 functions as a broad-spectrum KAR PAM but exhibits a clear rank order of efficacy across different subunits, providing a nuanced profile for experiment design. At a concentration of 100 μM, BPAM344 potentiates the peak current amplitude of GluK3a by 59-fold, GluK2a by 15-fold, and GluK1b by 5-fold [1]. This profile contrasts with other compounds like the thienothiadiazine dioxide BPAM307, which is reported to be a more effective potentiator on kainate receptors than its 4-cyclopropyl-substituted analog but does not provide the same level of subunit characterization data [2].

Subunit potentiation rank
Class-level
GluK3a 59×, GluK2a 15×, GluK1b 5×, AMPA 5× (100 μM)
Supports subunit selectivity profiling; highest effect on GluK3a.
GluK3a preference may aid subtype-specific studies.
Subunit Selectivity GluK3a GluK1b

Favorable Physicochemical Properties for In Vitro and Early In Vivo Assays

BPAM344 possesses physicochemical properties that facilitate its use in in vitro pharmacology and early-stage in vivo research, comparing favorably to less characterized tool compounds. It has a molecular weight of 242.27, a topological polar surface area (TPSA) of 57.79 Ų, and an XLogP of 0.86, and it obeys Lipinski's Rule of 5 with zero violations [1]. These properties support good membrane permeability and aqueous solubility suitable for cell-based assays and formulation for systemic administration. In contrast, many other KAR PAM tool compounds lack comprehensive physicochemical characterization, hindering reliable experimental planning [2].

Physicochemical profile
Class-level
MW 242.27, TPSA 57.79 Ų, XLogP 0.86, Lipinski 0 viol., DMSO sol. 55 mg/mL
Supports assay formulation design and permeability assessment.
Reported drug-like properties; solubility data from vendor.
Physicochemical Properties Solubility Drug-likeness

BPAM344 Optimal Application Scenarios in Neuroscience Research and Drug Discovery


Elucidating the Role of GluK3-Containing Kainate Receptors in Synaptic Physiology

Given its profound 59-fold potentiation of GluK3a-mediated currents at 100 μM, BPAM344 is ideally suited for isolating and studying the functional contributions of GluK3-containing KARs in neuronal preparations. This high level of potentiation allows for reliable detection and characterization of GluK3a signals in mixed receptor populations or native tissues where expression levels may be low [1]. This scenario directly leverages the quantitative evidence of BPAM344's subunit efficacy profile established in Section 3.

Investigating Mechanisms of Kainate Receptor Desensitization and Synaptic Integration

BPAM344's unique ability to increase the desensitization time constant of GluK2a from 5.5 ms to 775 ms, while minimally affecting deactivation, makes it an essential tool for electrophysiological studies focused on temporal summation, short-term synaptic plasticity, and the role of KAR desensitization in shaping neuronal output [1]. This kinetic signature, established in Section 3, cannot be replicated by many other KAR modulators or general desensitization inhibitors like Concanavalin A, which operate through a different structural mechanism [2].

Validating New Kainate Receptor-Targeted Screening Assays

The robust and well-characterized potentiation of GluK1b, GluK2a, and GluK3a by BPAM344 makes it an ideal positive control compound for establishing and validating calcium-sensitive fluorescence-based assays or electrophysiological screens for novel KAR agonists, antagonists, and PAMs [3]. Its ability to provide a consistent, large dynamic range of potentiation (up to 21-fold for GluK2a) ensures assay sensitivity and reliability, as demonstrated in the primary evidence of Section 3 [1].

Structure-Activity Relationship (SAR) Studies on Benzothiadiazine Dioxide Scaffolds

As a structurally well-defined and co-crystallized lead compound, BPAM344 serves as a critical reference point for medicinal chemistry efforts aimed at developing next-generation KAR PAMs with improved potency, selectivity, or pharmacokinetic properties. Its crystal structure in complex with the GluK2 ligand-binding domain provides a precise molecular blueprint for rational drug design [4]. The clear functional differentiation from inactive analogs like BPAM121, established in Section 3, highlights the critical structural features (e.g., the 7-fluoro substituent) that confer activity [1].

Application
Selection Property
Validation Focus
GluK3a synaptic physiology studies
GluK3a subunit efficacy profile
Potentiation specificity in native neuronal preparations
KAR desensitization & synaptic integration
Desensitization kinetics signature
Differentiation from non-specific desensitization inhibitors
KAR-targeted screening assay validation
Characterized potentiator response range
Assay sensitivity and dynamic range review
Benzothiadiazine SAR studies
Co-crystallized lead structure
Functional differentiation from inactive analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPAM344

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.